2,5-Dibromobenzene-1,4-dicarbonyl dichloride

Description

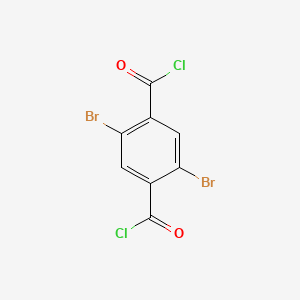

2,5-Dibromobenzene-1,4-dicarbonyl dichloride is a halogenated aromatic compound featuring two bromine atoms at the 2- and 5-positions of a benzene ring, along with two reactive carbonyl chloride groups at the 1- and 4-positions. This structure confers unique reactivity and physical properties, making it valuable in polymer chemistry, flame-retardant materials, and specialty organic synthesis.

Properties

IUPAC Name |

2,5-dibromobenzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2Cl2O2/c9-5-1-3(7(11)13)6(10)2-4(5)8(12)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSQGFWJUAQFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(=O)Cl)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629452 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-90-2 | |

| Record name | 2,5-Dibromobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromobenzene-1,4-dicarbonyl dichloride typically involves the bromination of benzene derivatives followed by the introduction of carbonyl chloride groups. One common method is the bromination of 1,4-dibromobenzene, followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents like bromine and phosgene.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromobenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or aldehydes.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions, typically under reflux conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products include substituted benzene derivatives with various functional groups.

Reduction: Products include alcohols or aldehydes.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,5-Dibromobenzene-1,4-dicarbonyl dichloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromobenzene-1,4-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Terephthaloyl Chloride (Benzene-1,4-dicarbonyl Dichloride)

- Molecular Formula : C₈H₄Cl₂O₂

- Molecular Weight : 203.02 g/mol

- Physical Properties: Melting point 83–84°C, boiling point 259°C; soluble in ethanol and organic solvents .

- Reactivity : Hydrolyzes in moist air, releasing HCl gas.

- Applications: Key monomer for polyamides (e.g., aramid fibers like Kevlar) and polyesters; intermediate in dyes, pigments, and pharmaceuticals .

- Toxicity : Low acute toxicity (rodent LD₅₀: 2140–2500 mg/kg) but corrosive due to HCl release .

Comparison :

The bromine substituents in 2,5-dibromobenzene-1,4-dicarbonyl dichloride increase molecular weight (estimated ~363.78 g/mol) and likely elevate melting/boiling points due to halogen bonding. Bromine’s electron-withdrawing effect may enhance electrophilicity of carbonyl groups, accelerating polymerization or cross-linking reactions. Additionally, bromine imparts flame-retardant properties, expanding utility in fire-resistant polymers .

Naphthalene-1,4-dicarbonyl Dichloride

- Molecular Formula : C₁₂H₆Cl₂O₂

- Molecular Weight : 253.08 g/mol .

- Physical Properties : Larger aromatic system increases rigidity and reduces solubility in polar solvents compared to benzene analogs.

- Applications : Used in high-performance polymers requiring thermal stability, such as polyimides .

Comparison: The naphthalene backbone offers enhanced thermal stability but reduces reactivity due to steric hindrance.

1,4-Dibromo-2,5-dichlorobenzene

- Molecular Formula : C₆H₂Br₂Cl₂

- Similarity Score : 0.92 (structural analog) .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

Comparison: Unlike the dicarbonyl dichloride, this compound lacks reactive carbonyl groups, limiting its utility in polymerization.

2,5-Dibromobenzene-1,4-diamine

- Molecular Formula : C₆H₆Br₂N₂

- Role : Precursor for this compound via oxidation and chlorination .

- Applications : Building block in covalent triazine polymers for photocatalysis .

Comparison :

The diamine’s amine groups contrast with the dichloride’s electrophilic carbonyl chlorides, highlighting divergent reactivity—amines participate in condensation reactions, while carbonyl chlorides enable acylations .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₂Br₂Cl₂O₂ | ~363.78 | Not reported | Flame-retardant polymers, organic synthesis |

| Terephthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 83–84 | Aramid fibers, polyesters |

| Naphthalene-1,4-dicarbonyl dichloride | C₁₂H₆Cl₂O₂ | 253.08 | Not reported | Polyimides, high-temperature resins |

| 1,4-Dibromo-2,5-dichlorobenzene | C₆H₂Br₂Cl₂ | 282.79 | Not reported | Agrochemical intermediates |

Research Findings

- Polymer Applications : Brominated derivatives like this compound may improve flame retardancy in aramid composites, though gas release during processing (observed in graphene-PPTA composites ) could pose challenges.

- Reactivity: Bromine’s inductive effect likely accelerates reactions compared to non-halogenated analogs, but hydrolysis risks (HCl/HBr release) require careful handling .

Biological Activity

2,5-Dibromobenzene-1,4-dicarbonyl dichloride (CAS No. 13815-90-2) is a halogenated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant studies, and applications in medicinal chemistry.

- Molecular Formula : C₈H₂Br₂Cl₂O₂

- Molecular Weight : 360.81 g/mol

- Structure : The compound features two bromine atoms and two chlorine atoms attached to a benzene ring with two carbonyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbonyl groups can act as electrophiles, participating in nucleophilic attacks by cellular nucleophiles such as thiols and amines. This interaction can lead to the modulation of enzyme activity and disruption of cellular processes.

Biological Activities

- Antimicrobial Activity : Several studies have indicated that halogenated aromatic compounds exhibit antimicrobial properties. Research suggests that this compound may inhibit the growth of certain bacteria and fungi through disruption of their cellular membranes or metabolic pathways.

- Anticancer Potential : The compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS), which lead to oxidative stress and cell death.

- Enzyme Inhibition : this compound has been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the metabolism of cancer cells, making them more susceptible to therapeutic agents.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

- Study on Antimicrobial Activity : In a study published in the Journal of Applied Microbiology, the compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : A research article in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The study attributed this effect to ROS generation and activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being investigated as a potential lead compound for drug development. Its ability to inhibit microbial growth and induce apoptosis in cancer cells positions it as a candidate for further research in antimicrobial and anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.